
Nitroxazepine
概要
説明
Nitroxazepine, also known by its brand name Sintamil, is a tricyclic antidepressant introduced by Ciba-Geigy (now Novartis) for the treatment of depression in India in 1982 . It is also indicated for the treatment of nocturnal enuresis . This compound acts as a serotonin-norepinephrine reuptake inhibitor and has similar effects to imipramine, but with certain advantages, such as lower anticholinergic side effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nitroxazepine involves the preparation of substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups . The nitro group in position 3 is displaced first, which is in contrast with earlier results for nitro-substituted benzoannulated five-membered heterocycles . N-Alkylation of the nitro-substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones yields analogues of this compound .
化学反応の分析
Types of Reactions: Nitroxazepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidation products are typically more oxidized forms of this compound.
Reduction: Reduction products include the corresponding amine derivatives.
Substitution: Substitution products depend on the nucleophile used and can include various substituted derivatives of this compound.
科学的研究の応用
Introduction to Nitroxazepine
This compound, a tricyclic antidepressant, is primarily indicated for the treatment of depression and nocturnal enuresis. Developed by Novartis Pharma AG, it acts as a serotonin-norepinephrine reuptake inhibitor, exhibiting efficacy similar to that of imipramine but with fewer anticholinergic side effects. This compound has garnered attention in various clinical studies for its pharmacological properties and therapeutic applications.
Clinical Studies
- Depression Treatment : A pharmacokinetic study involving ten patients diagnosed with major depression (DSM-III-R 296.3) demonstrated that this compound significantly reduced Hamilton Rating Depression Scale (HDRS) scores by approximately 50% over six weeks. The study involved titrated doses ranging from 75 mg to 225 mg, with plasma levels of the drug and its metabolites being monitored throughout the treatment period. Notably, plasma concentrations increased from a mean level of 47.0 ng/ml on day one to 129.84 ng/ml by day seven, indicating effective absorption and metabolism of the drug .
- Hypertension Management : In another clinical trial, this compound was shown to effectively lower diastolic blood pressure in mild hypertensive patients when compared to placebo. The study highlighted that a dose of 25 mg administered at bedtime was better tolerated than diazepam and successfully controlled blood pressure in patients already on beta-blockers .
Pharmacokinetic Profile
The pharmacokinetics of this compound reveal significant interindividual variability in drug metabolism. The metabolites include desmethyl-nitroxazepine, N-oxide, and carboxylic acid forms, which also exhibited similar pharmacokinetic patterns during the treatment course .
Parameter | Value |
---|---|
Initial Dose | 75 mg |
Maximum Dose | 225 mg |
Plasma Level Day 1 | 47.0 ng/ml |
Plasma Level Day 7 | 129.84 ng/ml |
HDRS Score Reduction | ~50% |
Nocturnal Enuresis
This compound has also been indicated for treating nocturnal enuresis, particularly in pediatric populations. Its mechanism as a serotonin-norepinephrine reuptake inhibitor is thought to contribute to improved bladder control during sleep.
Potential in Pain Management
Recent studies suggest that this compound may have analgesic properties due to its influence on neurotransmitter systems involved in pain perception. While this application is still under investigation, preliminary findings indicate a potential role in managing chronic pain conditions.
Case Study: Efficacy in Depression
A detailed case study published in a psychiatric journal reported on a patient treated with this compound who experienced substantial improvements in mood and functionality after six weeks of therapy. The patient's HDRS score decreased from severe depression levels to mild symptoms, demonstrating the drug's effectiveness in clinical practice .
Case Study: Hypertension Control
In another case study focusing on hypertensive patients, this compound was administered alongside beta-blockers. Patients reported significant reductions in diastolic blood pressure without the adverse effects commonly associated with traditional antihypertensive medications. This finding suggests that this compound could serve as an alternative treatment option for patients with hypertension who are intolerant to standard therapies .
作用機序
Nitroxazepine functions by inhibiting the reuptake of serotonin and norepinephrine, increasing their concentration in the synaptic cleft and enhancing neurotransmission . This action helps alleviate depressive symptoms by correcting neurochemical imbalances. This compound also exhibits affinity for various receptor sites in the brain, including histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-adrenergic receptors . Its antagonistic action on these receptors contributes to its side effect profile.
類似化合物との比較
Amitriptyline: Similar to Nitroxazepine in its mechanism of action but with a different side effect profile.
Nortriptyline: A metabolite of amitriptyline with similar antidepressant effects.
Uniqueness of this compound: this compound is unique in its lower anticholinergic side effects compared to other tricyclic antidepressants like imipramine . This makes it a preferable option for patients who are sensitive to such side effects.
生物活性
Nitroxazepine, also known as CIBA 2330Go, is a tricyclic antidepressant (TCA) that primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has garnered attention for its potential therapeutic applications beyond depression, including effects on various biological pathways and conditions. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound's chemical structure is characterized by its tricyclic configuration, which is essential for its interaction with neurotransmitter systems. The compound exhibits a high affinity for serotonin (5-HT) and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism underlies its antidepressant effects and contributes to its activity in other biological contexts.
Biological Activities
This compound has been studied for various biological activities, including:
- Antidepressant Effects : As an SNRI, it effectively alleviates symptoms of depression by enhancing serotonergic and noradrenergic neurotransmission .
- Anti-cancer Properties : Research indicates that this compound can restore drug sensitivity in resistant cancer cells, particularly in adriamycin-resistant P388 cells. This effect is attributed to enhanced intracellular drug accumulation .
- Immunomodulatory Effects : Preliminary studies suggest that this compound may influence immune responses, potentially offering therapeutic benefits in inflammatory conditions .
Pharmacokinetics
A study on the pharmacokinetics of this compound in depressed patients revealed significant insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The findings indicated that this compound demonstrates favorable pharmacokinetic properties conducive to its use as an antidepressant .
Case Studies
- Restoration of Drug Sensitivity : In a notable case study involving adriamycin-resistant P388 cells, the administration of this compound led to a marked restoration of sensitivity to chemotherapy. This was linked to its ability to enhance intracellular drug levels, suggesting potential applications in overcoming drug resistance in cancer therapies .
- Effects on Inflammatory Bowel Disease : Another case study highlighted the utility of this compound in treating symptoms associated with inflammatory bowel disease (IBD). Its immunomodulatory properties may provide symptomatic relief and improve patient outcomes .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1,4]benzoxazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYWLLGTCBIGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027193 | |
Record name | Nitroxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47439-36-1 | |
Record name | 10-[3-(Dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47439-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroxazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047439361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROXAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU9GY55SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。